N,N'-bis[1-(4-methylbenzyl)-1H-pyrazol-4-yl]thiourea
Description
N,N’-bis[1-(4-methylbenzyl)-1H-pyrazol-4-yl]thiourea is a compound that belongs to the class of thiourea derivatives. Thiourea compounds are known for their diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry. This particular compound features two pyrazole rings substituted with 4-methylbenzyl groups, connected through a thiourea linkage.
Properties
IUPAC Name |
1,3-bis[1-[(4-methylphenyl)methyl]pyrazol-4-yl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6S/c1-17-3-7-19(8-4-17)13-28-15-21(11-24-28)26-23(30)27-22-12-25-29(16-22)14-20-9-5-18(2)6-10-20/h3-12,15-16H,13-14H2,1-2H3,(H2,26,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAVYEOVETHVBNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C=N2)NC(=S)NC3=CN(N=C3)CC4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N,N’-bis[1-(4-methylbenzyl)-1H-pyrazol-4-yl]thiourea typically involves the reaction of aromatic alkyl azides with dithiocarbamates. The process is generally mild and can be carried out at room temperature using solvents like tetrahydrofuran (THF). The reaction conditions are optimized to ensure high yields and purity of the product . Industrial production methods may involve scaling up this synthetic route while maintaining the reaction conditions to achieve consistent quality and yield.
Chemical Reactions Analysis
N,N’-bis[1-(4-methylbenzyl)-1H-pyrazol-4-yl]thiourea undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group into corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Scientific Research Applications
N,N’-bis[1-(4-methylbenzyl)-1H-pyrazol-4-yl]thiourea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial, anticancer, and anti-inflammatory properties, making it a potential candidate for drug development.
Medicine: Its biological activities are being explored for therapeutic applications, including as an anticancer and antimicrobial agent.
Mechanism of Action
The mechanism of action of N,N’-bis[1-(4-methylbenzyl)-1H-pyrazol-4-yl]thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
N,N’-bis[1-(4-methylbenzyl)-1H-pyrazol-4-yl]thiourea can be compared with other thiourea derivatives such as:
N,N’-bis(4-chlorophenyl)thiourea: This compound has similar biological activities but differs in its substitution pattern, which can affect its potency and selectivity.
BIS(4-METHYLBENZYL) N,N’-(4-METHYL-1,3-PHENYLENE)BISCARBAMATE: This compound has a different core structure but shares some functional similarities with N,N’-bis[1-(4-methylbenzyl)-1H-pyrazol-4-yl]thiourea.
The uniqueness of N,N’-bis[1-(4-methylbenzyl)-1H-pyrazol-4-yl]thiourea lies in its specific substitution pattern and the presence of pyrazole rings, which contribute to its distinct biological and chemical properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
